molecular formula C184H273N51O57 B6596565 GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt CAS No. 99658-04-5

GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt

Cat. No. B6596565
CAS RN: 99658-04-5
M. Wt: 4111 g/mol
InChI Key: IXEAJSJZACHTSH-FTFYVAQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1 (Glucagon-like peptide-1) is an incretin hormone that is synthesized in intestinal cells. It is known to stimulate insulin secretion in a glucose-dependent manner1. The specific compound you mentioned appears to be a variant of GLP-1, but detailed information about this specific variant is not readily available.



Synthesis Analysis

The synthesis of GLP-1 and its analogs typically involves solid-phase peptide synthesis, a method used to chemically synthesize peptides. However, the exact synthesis process for the specific GLP-1 variant you mentioned is not available in the sources I found.



Molecular Structure Analysis

The molecular formula of the compound is C184H273N51O572. However, detailed structural analysis or 3D conformations are not available as the compound has too many atoms and is too flexible2.



Chemical Reactions Analysis

Information about specific chemical reactions involving this GLP-1 variant is not available in the sources I found.



Physical And Chemical Properties Analysis

The molecular weight of the compound is 4111 g/mol2. Other physical and chemical properties specific to this GLP-1 variant are not available in the sources I found.


Scientific Research Applications

Glycogenic Effects

GLP-1 (1-36) amide trifluoroacetate salt has shown significant roles in glycogenesis. For instance, GLP‐1(7–36)amide, a similar peptide, has been observed to stimulate the formation of glycogen from glucose in isolated rat hepatocytes. This process is achieved with physiological concentrations of the peptide and is accompanied by stimulation of glycogen synthase activity and a decrease in cyclic AMP content. These findings help explain the GLP-1(7–36)amide insulin-independent plasma glucose lowering effect (Valverde et al., 1994).

Neurological Impact

GLP-1 (1-36) amide has also been implicated in brain function. Specific receptors for GLP-1(7–36) amide have been found in regions of the brain, suggesting a role in brain function. Studies have shown that this peptide can increase extracellular levels of glutamine and glutamic acid in the basal ganglia of conscious rats, indicating a potential stimulatory effect on astrocytes and/or neurons (Mora et al., 1992).

Appetite and Water Intake Regulation

Research has shown that central administration of GLP-1-(7-36) amide can inhibit food and water intake in rats, pointing towards its physiological role in the regulation of ingestion and water and salt homeostasis (Tang-Christensen et al., 1996).

Metabolic and Cardiovascular Effects

GLP-1 (1-36) amide derivatives have shown cardioprotective and insulinomimetic effects, suggesting their potential role in treating heart failure and metabolic disorders. These effects might be due to the actions of additional downstream metabolites obtained from the peptide (Eng et al., 2014).

Neuroprotection and Neurotrophic Function

GLP-1 and its analogs like exendin-4 have been found to protect cultured rat hippocampal neurons against glutamate-induced apoptosis. These findings suggest a novel neuroprotective/neurotrophic function of GLP-1, which may be beneficial for treating neurodegenerative processes in disorders such as Alzheimer's disease (Perry et al., 2002).

Renal Function Influence

GLP-1 (1-36) amide has been observed to induce natriuresis in both healthy and insulin-resistant obese men, suggesting its role in sodium excretion and potential renoprotective effects (Gutzwiller et al., 2004).

Safety And Hazards

Specific safety and hazard information for this GLP-1 variant is not available in the sources I found.


Future Directions

The therapeutic potential of GLP-1 and its analogs is a topic of ongoing research, particularly in the context of treating conditions like type 2 diabetes and obesity. However, future directions specific to the GLP-1 variant you mentioned are not available in the sources I found.


Please note that this information is based on the limited sources available and may not be fully comprehensive or accurate. For detailed and specific information, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H273N51O57/c1-17-93(10)147(180(290)207-97(14)154(264)218-127(73-104-78-198-110-42-28-27-41-108(104)110)169(279)221-122(68-90(4)5)171(281)232-145(91(6)7)178(288)217-112(43-29-31-63-185)156(266)199-81-135(243)208-111(150(189)260)45-33-65-196-183(190)191)234-172(282)125(70-101-37-23-19-24-38-101)223-163(273)119(55-61-141(252)253)214-160(270)113(44-30-32-64-186)210-152(262)95(12)204-151(261)94(11)205-159(269)117(51-57-134(188)242)209-136(244)82-200-158(268)116(53-59-139(248)249)213-166(276)121(67-89(2)3)220-168(278)124(72-103-47-49-107(241)50-48-103)224-175(285)131(84-236)228-177(287)133(86-238)229-179(289)146(92(8)9)233-174(284)130(77-144(258)259)226-176(286)132(85-237)230-182(292)149(99(16)240)235-173(283)126(71-102-39-25-20-26-40-102)227-181(291)148(98(15)239)231-137(245)83-201-157(267)115(52-58-138(246)247)211-153(263)96(13)206-165(275)128(75-106-80-195-88-203-106)225-161(271)114(46-34-66-197-184(192)193)212-162(272)118(54-60-140(250)251)215-167(277)123(69-100-35-21-18-22-36-100)222-164(274)120(56-62-142(254)255)216-170(280)129(76-143(256)257)219-155(265)109(187)74-105-79-194-87-202-105/h18-28,35-42,47-50,78-80,87-99,109,111-133,145-149,198,236-241H,17,29-34,43-46,51-77,81-86,185-187H2,1-16H3,(H2,188,242)(H2,189,260)(H,194,202)(H,195,203)(H,199,266)(H,200,268)(H,201,267)(H,204,261)(H,205,269)(H,206,275)(H,207,290)(H,208,243)(H,209,244)(H,210,262)(H,211,263)(H,212,272)(H,213,276)(H,214,270)(H,215,277)(H,216,280)(H,217,288)(H,218,264)(H,219,265)(H,220,278)(H,221,279)(H,222,274)(H,223,273)(H,224,285)(H,225,271)(H,226,286)(H,227,291)(H,228,287)(H,229,289)(H,230,292)(H,231,245)(H,232,281)(H,233,284)(H,234,282)(H,235,283)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,196)(H4,192,193,197)/t93-,94-,95-,96-,97-,98+,99+,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,145-,146-,147-,148-,149-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEAJSJZACHTSH-FTFYVAQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H273N51O57
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4111 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt

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